7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

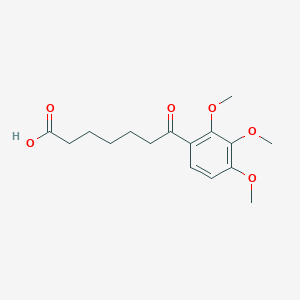

“7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid” is a complex organic compound. It contains a heptanoic acid chain attached to a trimethoxyphenyl group . The trimethoxyphenyl group consists of a phenyl ring with three methoxy groups attached to it .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be used in the synthesis of this compound . Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could also be relevant .

Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-carbon chain (heptanoic acid) with a carboxylic acid group at one end and a 2,3,4-trimethoxyphenyl group at the other . The trimethoxyphenyl group is a phenyl ring with methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the carboxylic acid group or the aromatic ring. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic ring, being electron-rich, could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds . The aromatic ring would contribute to its stability and possibly its color .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The compound has been investigated for its potential in cancer therapy due to its moderate cytotoxicity against human epithelial lung carcinoma cells A549. This research highlights the synthesis of derivatives, including 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which exhibits these antiproliferative properties (Nurieva et al., 2015).

Chemical Synthesis and Transformation

The synthesis and transformation of compounds containing the 2,3,4-trimethoxyphenyl group are crucial for creating various natural products and pharmaceuticals. For example, the synthesis of 3,4,5-trimethoxyphenyllithium from bromide or iodide and its addition to electrophiles is an effective method for incorporating this unit via carbon-carbon bond formation, which can be relevant to derivatives of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid (Hoye & Kaese, 1982).

Novel Compound Synthesis

The research also encompasses the synthesis of novel compounds like methyl 7-oxoheptanoate, which is used for the synthesis of key intermediates in the preparation of prostaglandins. Such studies provide a foundation for further exploration of 7-oxoheptanoic acid derivatives in various scientific and pharmacological fields (Ballini & Petrini, 1984).

Endophytic Compound Discovery

Endophytes, microorganisms living within plants, are a source of novel bioactive compounds. Research has led to the discovery of p-aminoacetophenonic acids from mangrove endophytes, demonstrating the diverse potential of natural product research and the chemical variety that can be derived from or related to the 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid structure (Guan et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

- Additionally, some TMP-bearing compounds exhibit anti-fungal, anti-bacterial, and antiviral activities .

- For example, it fits into the colchicine binding site of αβ-tubulin heterodimers, affecting microtubule dynamics .

- Alterations in the TMP moiety can significantly impact biological activity .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXATJHWBISTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262248 |

Source

|

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951892-03-8 |

Source

|

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.